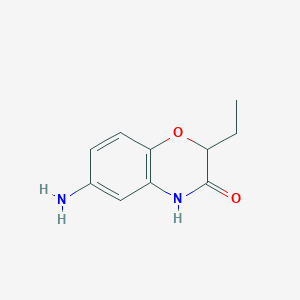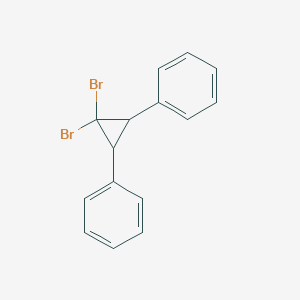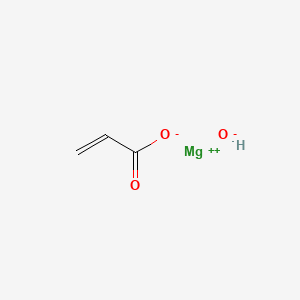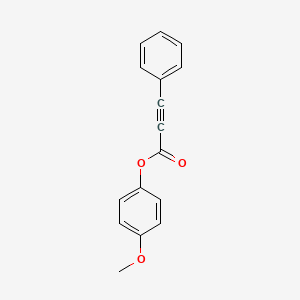
4-Methoxyphenyl 3-phenylprop-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenyl 3-phenylprop-2-ynoate is an organic compound with the molecular formula C16H12O3. It is a derivative of phenylpropynoate, characterized by the presence of a methoxy group (-OCH3) attached to the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 3-phenylprop-2-ynoate can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenylacetylene with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the coupling reactions, ensuring high efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxyphenyl 3-phenylprop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyacetophenone.
Reduction: Formation of 4-methoxyphenyl 3-phenylprop-2-ene or 4-methoxyphenyl 3-phenylpropane.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
4-Methoxyphenyl 3-phenylprop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Methoxyphenyl 3-phenylprop-2-ynoate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyphenylacetylene
- Phenylacetyl chloride
- 4-Methoxybenzoic acid
- 4-Methoxyacetophenone
Uniqueness
4-Methoxyphenyl 3-phenylprop-2-ynoate is unique due to its specific structural features, such as the presence of both methoxy and phenylpropynoate groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Propriétés
| 104213-86-7 | |
Formule moléculaire |
C16H12O3 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
(4-methoxyphenyl) 3-phenylprop-2-ynoate |
InChI |
InChI=1S/C16H12O3/c1-18-14-8-10-15(11-9-14)19-16(17)12-7-13-5-3-2-4-6-13/h2-6,8-11H,1H3 |
Clé InChI |
XUYUGLCQEYFOOA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC(=O)C#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


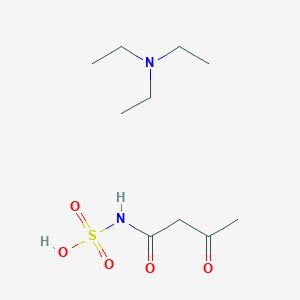

![7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14336225.png)
